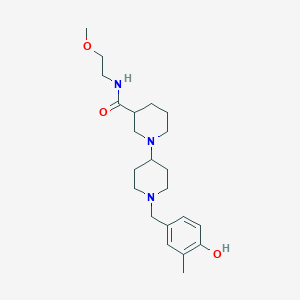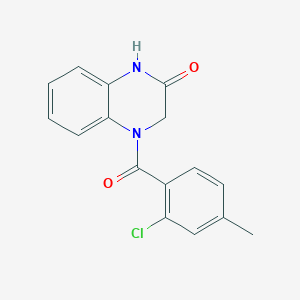![molecular formula C17H16N6O B5317653 3-(1H-1,2,3-benzotriazol-1-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide](/img/structure/B5317653.png)
3-(1H-1,2,3-benzotriazol-1-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-1,2,3-benzotriazol-1-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide, also known as BPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPP is a small molecule that has been shown to have a range of biological effects, including anti-inflammatory, anti-tumor, and anti-viral activities. In
Wirkmechanismus
The mechanism of action of 3-(1H-1,2,3-benzotriazol-1-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide is not fully understood, but studies have suggested that it may act through multiple pathways. This compound has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response. This compound has also been shown to activate the intrinsic apoptotic pathway by inducing the release of cytochrome c from mitochondria. Additionally, this compound has been shown to inhibit the replication of viruses by targeting viral proteins or host factors required for viral replication.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and MCP-1. This compound has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. In addition, this compound has been shown to inhibit the replication of viruses by targeting viral proteins or host factors required for viral replication.
Vorteile Und Einschränkungen Für Laborexperimente
3-(1H-1,2,3-benzotriazol-1-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide has several advantages for lab experiments, including its small size, high solubility, and low toxicity. This compound is also relatively easy to synthesize, which makes it readily available for research. However, there are also limitations to using this compound in lab experiments. This compound has a relatively short half-life, which can make it difficult to study its long-term effects. In addition, this compound can be unstable under certain conditions, which can affect its activity.
Zukünftige Richtungen
There are several future directions for research on 3-(1H-1,2,3-benzotriazol-1-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide. One area of research is the development of this compound derivatives with improved activity and stability. Another area of research is the identification of the specific molecular targets of this compound and the elucidation of its mechanism of action. In addition, further studies are needed to explore the potential therapeutic applications of this compound in various diseases, including cancer, autoimmune disorders, and viral infections.
Synthesemethoden
The synthesis of 3-(1H-1,2,3-benzotriazol-1-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide involves several steps, including the condensation of 3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid with pyrazolo[1,5-a]pyridine-3-carboxaldehyde, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained by the acylation of the resulting amine with 3-bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide.
Wissenschaftliche Forschungsanwendungen
3-(1H-1,2,3-benzotriazol-1-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and viral infections. Studies have shown that this compound has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. In addition, this compound has been shown to have anti-viral activity against various viruses, including influenza A, hepatitis C, and Zika virus.
Eigenschaften
IUPAC Name |
3-(benzotriazol-1-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O/c24-17(8-10-23-16-7-2-1-5-14(16)20-21-23)18-11-13-12-19-22-9-4-3-6-15(13)22/h1-7,9,12H,8,10-11H2,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRAAWXGCYYIEQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CCC(=O)NCC3=C4C=CC=CN4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-ethoxyphenyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5317578.png)

![N-(4-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide](/img/structure/B5317604.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-3-fluoro-2-methoxybenzamide](/img/structure/B5317609.png)
![methyl 2-({[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B5317625.png)
![2-bromo-4-chloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5317629.png)
![N-(3-fluorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5317637.png)


![(2-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)diethylamine](/img/structure/B5317668.png)
![4-{1-[2-(2,4-dimethoxyphenyl)-1H-imidazol-1-yl]propyl}pyridine](/img/structure/B5317675.png)
![1-ethyl-N-[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]-1H-pyrazole-3-carboxamide](/img/structure/B5317683.png)
![ethyl {2-[(3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B5317691.png)
![ethyl 7-methyl-2-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5317696.png)